![molecular formula C46H34 B12521613 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene CAS No. 654646-13-6](/img/structure/B12521613.png)
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple fused aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4,5,9,10-tetrahydropyrene: This can be achieved through the reduction of pyrene using hydrogenation techniques.
Coupling with anthracene: The tetrahydropyrene is then coupled with anthracene derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: The compound’s ability to conduct electricity makes it a candidate for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: Its interactions with biological molecules are studied to understand its potential effects and applications in medicine.
作用機序
The mechanism of action of 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene involves its ability to interact with various molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in electronic devices and biological systems. Additionally, its ability to undergo redox reactions makes it useful in applications requiring electron transfer .
類似化合物との比較
Similar Compounds
4,5,9,10-Tetrahydropyrene: A precursor in the synthesis of the target compound.
Anthracene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Pyrene: Known for its fluorescence properties and used in similar applications.
Uniqueness
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is unique due to its combination of multiple aromatic rings, which enhances its electronic properties and makes it suitable for advanced materials science applications. Its ability to undergo various chemical reactions also adds to its versatility .
特性
CAS番号 |
654646-13-6 |
|---|---|
分子式 |
C46H34 |
分子量 |
586.8 g/mol |
IUPAC名 |
2-[10-(4,5,9,10-tetrahydropyren-2-yl)anthracen-9-yl]-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C46H34/c1-2-12-38-37(11-1)45(35-23-31-19-15-27-7-5-8-28-16-20-32(24-35)43(31)41(27)28)39-13-3-4-14-40(39)46(38)36-25-33-21-17-29-9-6-10-30-18-22-34(26-36)44(33)42(29)30/h1-14,23-26H,15-22H2 |
InChIキー |
OAWNGVKZIOZDRL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=CC(=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC8=C9C(=C7)CCC2=CC=CC(=C29)CC8)CCC2=CC=CC1=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


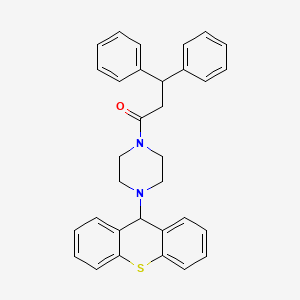
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12521546.png)
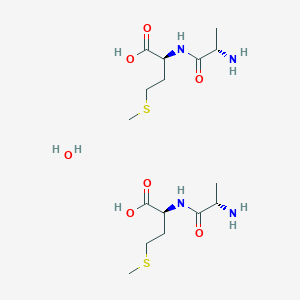
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)

![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
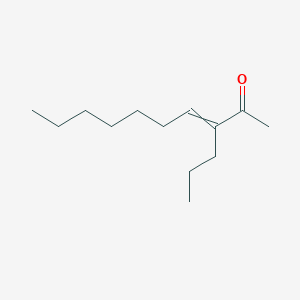
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)
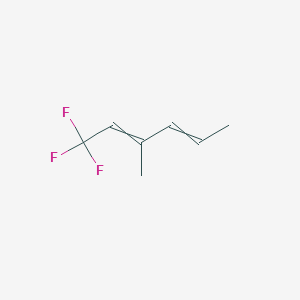
![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)
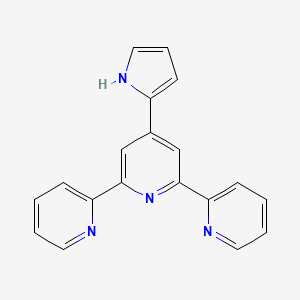
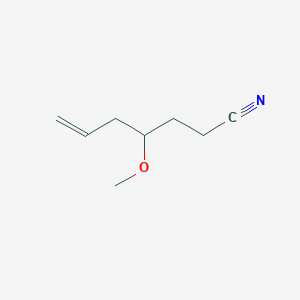
![Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-](/img/structure/B12521584.png)

